molecular formula C10H8ClNO2S B2754297 Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate CAS No. 66869-77-0

Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2754297
CAS No.: 66869-77-0
M. Wt: 241.69
InChI Key: JCVFKGMSIUJSRU-UHFFFAOYSA-N
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Description

Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate (CAS 66869-77-0) is a high-value chemical building block with significant applications in medicinal chemistry and anticancer research . This compound, with a molecular formula of C 10 H 8 ClNO 2 S and a molecular weight of 241.69 g/mol, is characterized by its thieno[2,3-b]pyridine core, which serves as a privileged scaffold in drug discovery . The reactive chlorine and ester functional groups make it a versatile intermediate for further synthetic modification, including Pd-catalyzed cross-coupling reactions and nucleophilic substitutions, to generate diverse libraries of novel compounds . Its primary research value lies in the synthesis of novel therapeutic agents, particularly in oncology. Structurally similar thieno[3,2-b]pyridine derivatives have demonstrated promising growth inhibitory effects (with GI50 values as low as 13 µM) in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468 . These compounds can disrupt the cell cycle by increasing the G0/G1 phase and decreasing the S phase of cancer cells, and have also been shown to reduce tumor size in in ovo models . Researchers utilize this compound as a key precursor for exploring new chemical space in the development of potent and selective anticancer molecules. Please handle with appropriate precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVFKGMSIUJSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 3-Aminothiophene-2-carboxylic acid ethyl ester.
  • Reagents : 2-Chloroacetyl chloride, 10% aqueous KOH, ethanol.
  • Procedure :
    • Dissolve 3-aminothiophene-2-carboxylic acid ethyl ester (10 mmol) in ethanol (50 mL).
    • Add 2-chloroacetyl chloride (12 mmol) dropwise at 0°C.
    • Stir for 30 minutes, then add 10% KOH (15 mL) and reflux for 4 hours.
    • Acidify with HCl, extract with dichloromethane, and purify via flash chromatography (petroleum ether/EtOAc 3:1).

Yield : 65–72% (crude), improving to 78–85% after purification.

Parameter Value
Temperature Reflux (78°C)
Reaction Time 4 hours
Solvent Ethanol
Purification Method Flash Chromatography

This method leverages the nucleophilicity of the thiophene sulfur to form the fused pyridine ring, with chlorine introduced via the 2-chloroacetyl chloride reagent. The ester group remains intact under basic conditions, as evidenced by IR spectra showing ν(C=O) at 1730 cm⁻¹.

Post-Cyclization Chlorination Strategies

Chlorination after thienopyridine ring formation offers precise control over substituent positioning. Electrophilic aromatic substitution (EAS) is feasible due to the electron-rich nature of the thienopyridine system.

Chlorination Using Phosphorus Oxychloride (POCl₃)

  • Substrate : Ethyl thieno[2,3-b]pyridine-2-carboxylate.
  • Reagents : POCl₃, dimethylformamide (DMF, catalyst).
  • Procedure :
    • Suspend the substrate (5 mmol) in POCl₃ (10 mL) and add DMF (0.1 mL).
    • Heat at 80°C for 6 hours under nitrogen.
    • Quench with ice water, neutralize with NaHCO₃, and extract with CH₂Cl₂.
    • Dry over Na₂SO₄ and concentrate to obtain the chlorinated product.

Yield : 60–68% (confirmed by ¹H NMR integration).

Parameter Value
Temperature 80°C
Reaction Time 6 hours
Catalyst DMF
Workup Aqueous extraction

The reaction proceeds via the formation of a chlorophosphonium intermediate, directing electrophilic attack to the C-3 position of the thienopyridine ring. LC-MS analysis typically shows [M+H]⁺ at m/z 242.1, consistent with the molecular formula C₁₀H₈ClNO₂S.

One-Pot Synthesis via Simultaneous Cyclization and Esterification

A streamlined one-pot method combines cyclization and esterification, reducing purification steps. This approach is adapted from procedures for related thienopyridine carboxamides.

Key Steps and Reagents

  • Starting Material : 3-Chloro-2-cyano pyridine.
  • Reagents : Ethyl thioglycolate, K₂CO₃, dimethylacetamide (DMAc).
  • Procedure :
    • Mix 3-chloro-2-cyanopyridine (10 mmol) and ethyl thioglycolate (12 mmol) in DMAc (30 mL).
    • Add K₂CO₃ (15 mmol) and heat at 120°C for 8 hours.
    • Cool, pour into ice water, and filter the precipitate.
    • Recrystallize from ethanol to isolate the product.

Yield : 55–60% (recrystallized).

Parameter Value
Temperature 120°C
Reaction Time 8 hours
Base K₂CO₃
Solvent DMAc

¹³C NMR data for the product confirms the ester carbonyl at δ 165.2 ppm and the thiophene C-Cl at δ 112.4 ppm. The one-pot method avoids isolating reactive intermediates, though yields are modest compared to stepwise approaches.

Alternative Chlorination Pathways Using Hypochlorite

While hypochlorite (NaOCl) is typically an oxidizing agent, its use in chlorinating thienopyridines has been explored under controlled conditions. Source demonstrates NaOCl’s role in oxidative dimerization, but solvent modulation can redirect reactivity toward electrophilic chlorination.

Method Development

  • Substrate : Ethyl thieno[2,3-b]pyridine-2-carboxylate.
  • Reagents : 10% aqueous NaOCl, 1,4-dioxane.
  • Procedure :
    • Dissolve the substrate (2 mmol) in 1,4-dioxane (20 mL).
    • Add NaOCl (5 mL) and stir at room temperature for 6 hours.
    • Dilute with water, extract with CH₂Cl₂, and concentrate.
    • Purify by column chromatography (silica gel, hexane/EtOAc).

Yield : 40–45% (lower due to competing oxidation).

Parameter Value
Solvent 1,4-Dioxane
Reaction Time 6 hours
Temperature 25°C

This method’s regioselectivity is attributed to the solvent’s polarity, stabilizing the chloronium ion intermediate. GC-MS analysis reveals a dominant peak at m/z 241.1, matching the target compound’s molecular weight.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the chlorine atom or reduce the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include substituted thieno[2,3-b]pyridines, sulfoxides, sulfones, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate has a molecular formula of C_10H_8ClN_1O_2S, featuring a thieno[2,3-b]pyridine core structure. The compound's unique features include:

  • Chlorinated substituent at the 3-position.
  • Ethyl ester functional group at the carboxylic acid position.

These characteristics contribute to its diverse chemical reactivity and biological activity.

Pharmaceutical Applications

  • Anticancer Activity
    • Compounds related to thieno[2,3-b]pyridines have shown promising anticancer properties. This compound can act as a selective inhibitor of receptor tyrosine kinases, which are often aberrantly expressed in various cancers such as breast, colon, and pancreatic cancer. This makes it a candidate for further development as an anticancer agent .
  • Drug Development
    • The compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its structural similarity to other biologically active compounds allows for the exploration of new derivatives with enhanced efficacy and specificity .
  • Neurological Disorders
    • Research indicates that derivatives of thienopyridines may be useful in treating neurological disorders by modulating neurotransmitter systems. This compound could potentially be developed into drugs targeting conditions such as Alzheimer's disease .

Synthetic Applications

This compound is utilized in organic synthesis due to its reactive functional groups:

  • Synthesis of Complex Molecules
    • Its chlorinated structure allows for nucleophilic substitution reactions, enabling the formation of more complex molecules . This versatility is essential in developing new synthetic pathways for various chemical entities.
  • Intermediates in Chemical Reactions
    • The compound can be used as an intermediate in the synthesis of other thienopyridine derivatives, facilitating the discovery of new compounds with potential biological activities .

Case Study 1: Anticancer Activity Assessment

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation in several cancer types, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for drug development .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound through various methods including cyclization reactions. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity, demonstrating its feasibility for further applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Key analogs differ in substituents (halogens, hydroxyl, amino, or sulfonamido groups) and substitution positions, which influence reactivity and applications.

Table 1: Structural and Physical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Yield (%)
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate Cl at C3, COOEt at C2 C₁₁H₁₀ClNO₂S 255.72 Not reported Not reported Not reported
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate (14c) Cl at C5, OH at C3, COOEt at C2 C₁₁H₁₀ClNO₃S 271.72 Light orange solid (decomp.) Not reported 71%
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate Br at C3, COOEt at C2 C₁₀H₈BrNO₂S 300.16 Not reported Not reported Not reported
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate NH₂ at C3, COOEt at C2 C₁₁H₁₂N₂O₂S 236.29 Yellow solid N–H (~3340–3480 cm⁻¹) 95%
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) Br at C5, OH at C3, COOEt at C2 C₁₁H₁₀BrNO₄ 316.11 Light brown solid Not reported 76%

Key Observations :

  • Halogen vs. Hydroxyl/Amino Groups: Chlorine and bromine substituents enhance electrophilic reactivity, while hydroxyl or amino groups facilitate hydrogen bonding and solubility .
  • Positional Effects : Substitution at C5 (e.g., 14c) vs. C3 alters electronic distribution and steric interactions, impacting biological activity .

Comparison with Furopyridine Analogs

Replacing the thiophene ring with furan (e.g., Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate) reduces sulfur-mediated interactions but enhances oxygen-based hydrogen bonding. This substitution alters electronic properties and bioavailability .

Biological Activity

Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Overview of this compound

This compound features a thieno[2,3-b]pyridine core with a chlorinated substituent at the 3-position and an ethyl ester at the carboxylic acid position. This unique structure imparts specific chemical properties that are of interest in various fields, particularly in medicinal chemistry and organic synthesis .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, such as enzymes and receptors. Notably, it has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interaction profile in drug development .

Biological Assays and Activities

In Vitro and In Vivo Studies:
Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity: The compound has shown potential as an anticancer agent by inhibiting tumor cell proliferation. Studies indicate that it may act as an inhibitor of various enzymes involved in cancer progression .
  • Neurotransmitter Modulation: It may also function as a modulator of neurotransmitter systems, suggesting applications in neurology .
  • Antimicrobial Properties: Similar compounds have exhibited antimicrobial activity, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal how modifications to the compound's structure can influence its biological activity. By systematically altering substituents on the thieno[2,3-b]pyridine framework, researchers can optimize its efficacy against specific diseases. For instance:

Compound NameSimilarity IndexKey Features
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate0.72Chlorine at position 4; different biological activity
Methyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate0.74Amino group instead of chlorine; potential amine reactivity
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate0.72Pyrimidine ring instead of pyridine; altered reactivity
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate0.61Hydroxy group present; different aromatic system
Thieno[2,3-b]pyridine-2-carboxylic acid0.78No ethyl group; carboxylic acid functionality

This table highlights the uniqueness of this compound due to its specific chlorine substitution pattern and ester functionality .

Case Studies

Several studies have focused on the biological evaluation of thieno derivatives:

  • Antiparasitic Activity: A study investigated the antiparasitic effects of thieno derivatives against Giardia lamblia, revealing significant inhibitory effects correlated with electronic properties .
  • Inhibition Studies: Research demonstrated that modifications to the thieno structure could enhance inhibitory effects on phosphodiesterase enzymes, suggesting potential applications in treating conditions like erectile dysfunction and pulmonary hypertension .

Q & A

Basic: What are the common synthetic routes for Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization reactions of precursor molecules. For example, substituted pyridine or thiophene derivatives can undergo heterocyclic ring closure using reagents like thiourea or aminofuran intermediates under controlled conditions. Ethyl carboxylate groups are often introduced via esterification during or after cyclization. A key route involves functionalizing the thieno[2,3-b]pyridine core with chlorine at the 3-position using chlorinating agents (e.g., POCl₃) in polar aprotic solvents like DMF or DMSO. Reaction optimization includes temperature control (80–120°C) and catalyst selection (e.g., triethylamine) to enhance regioselectivity .

Basic: How is the compound characterized using crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like ethanol or DCM. Data collection involves a diffractometer with Mo/Kα radiation (λ = 0.71073 Å). Structure refinement uses SHELXL for small-molecule crystallography, optimizing parameters like bond angles, torsions, and thermal displacement . Visualization software (e.g., ORTEP-3) generates thermal ellipsoid plots to assess molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions between NMR, IR, or mass spectrometry data often arise from conformational flexibility or impurities. Cross-validation strategies include:

  • Dynamic NMR : To detect rotational barriers or tautomerism in solution .
  • X-ray Crystallography : Provides unambiguous confirmation of solid-state structure, resolving ambiguities in substituent positioning .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles (e.g., 13C^{13}\text{C} NMR shifts) to compare with experimental data .
    Document discrepancies in crystallographic vs. solution-phase geometries, particularly for flexible ester or chlorothienyl groups .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce aryl/heteroaryl groups at the 5- or 6-positions .
  • Solvent Effects : Use high-boiling solvents (e.g., toluene, xylene) for reflux conditions to improve cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining regioselectivity .
  • Byproduct Analysis : Monitor chlorination side-products (e.g., over-chlorinated analogs) via HPLC-MS and adjust stoichiometry .

Advanced: How to design biologically active derivatives of this compound?

Methodological Answer:
Focus on functionalization at reactive sites:

  • Amino Substituents : Introduce at the 3-position via nucleophilic substitution (e.g., NH₃/EtOH) to enhance hydrogen-bonding capacity for enzyme inhibition .
  • Sulfonamide Linkers : Attach 4-methylbenzenesulfonamide groups to improve pharmacokinetic properties, as demonstrated in crystallographic studies showing planar geometry for target binding .
  • Bioisosteric Replacement : Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity and metabolic stability .
    Validate activity via in vitro assays (e.g., kinase inhibition) and correlate with computational docking studies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as chlorinated heterocycles may cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMSO, POCl₃) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced: How to address challenges in crystallizing derivatives for structural studies?

Methodological Answer:

  • Co-Crystallization Agents : Add small molecules (e.g., triethylamine) to stabilize hydrogen-bonded networks .
  • Temperature Gradients : Use slow cooling (0.5°C/hour) from saturated solutions to grow larger, higher-quality crystals .
  • Polymorphism Screening : Test multiple solvents (e.g., acetone/water vs. DCM/hexane) to identify optimal crystal forms .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • Fukui Functions : Calculate using Gaussian09 to identify electrophilic sites (e.g., C-3 chlorine) prone to substitution .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions with amines or thiols .
  • Transition State Modeling : Use QM/MM simulations to assess energy barriers for SNAr mechanisms .

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